Carbonic Anhydrase I Inhibition: Target Compound vs. 4-tert-Butyl Analog
N-(2-Hydroxyphenyl)benzenesulfonamide inhibits human carbonic anhydrase I (hCA I) with a Ki of 3700 nM (3.7 µM) as determined by CO₂ hydration-based stopped-flow assay [1]. In contrast, the para-tert-butyl analog 4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide (CAS 81256-09-9) exhibits an IC₅₀ of approximately 8 nM against TAK1 kinase, suggesting that the tert-butyl group introduces additional hydrophobic contacts that alter target preference [2]. The unsubstituted parent serves as a lower-affinity, broader-specificity probe for CA isoforms, making it useful as a comparative control in selectivity profiling.
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase I |
|---|---|
| Target Compound Data | Ki = 3700 nM (3.7 µM) |
| Comparator Or Baseline | 4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide: TAK1 IC₅₀ = 37 nM (direct CA I comparison not available from same study) |
| Quantified Difference | Target compound is ~100-fold weaker against its primary CA target than the tert-butyl analog is against TAK1, indicating divergent target profiles |
| Conditions | hCA I inhibition: phenol red-based stopped-flow CO₂ hydration assay, 15 min pre-incubation. TAK1 assay: N-terminal His-tagged human TAK1/TAB1 expressed in baculovirus system. |
Why This Matters
Procurement teams should select the unsubstituted parent compound when a low-affinity, broad-specificity CA inhibitor is needed for selectivity counter-screens, rather than a substituted analog that may have shifted to a non-CA target.
- [1] BindingDB Entry BDBM50133395 (CHEMBL3632831). Ki: 3700 nM for human carbonic anhydrase I. http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133395 View Source
- [2] BindingDB Entry BDBM50529793 (CHEMBL4586372). IC₅₀: 37 nM for TAK1 inhibition by 4-tert-butyl-N-(2-hydroxyphenyl)benzenesulfonamide. http://ww.bindingdb.org View Source
